molecular formula C7H9ClN2O2 B6280074 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride CAS No. 2241141-67-1

5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride

Cat. No.: B6280074
CAS No.: 2241141-67-1
M. Wt: 188.6
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Description

5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride: is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride typically involves the use of readily available aminocarbonyl compounds. A common method is the Marckwald reaction, which is a two-step procedure that affords the product in high yield. This method can be scaled up for bulk production .

Industrial Production Methods: Industrial production methods for this compound often involve the use of palladium-catalyzed reactions. For instance, the Larock indole synthesis and the Buchwald–Hartwig amination/C–H activation reaction are utilized to form the key pyrrolo[2,3-c]carbazole unit .

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to yield reduced derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or catalysts like palladium.

Major Products: The major products formed from these reactions include various functionalized derivatives that retain the core pyrrolo[1,2-c]imidazole structure .

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The pathways involved often include the inhibition of signal transduction processes or the modulation of gene expression .

Properties

CAS No.

2241141-67-1

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.6

Purity

95

Origin of Product

United States

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